molecular formula C13H13NO2S B11699043 Ethyl 2-quinolin-2-ylsulfanylacetate CAS No. 52131-48-3

Ethyl 2-quinolin-2-ylsulfanylacetate

Cat. No.: B11699043
CAS No.: 52131-48-3
M. Wt: 247.31 g/mol
InChI Key: AIHOCXBKNMJTLF-UHFFFAOYSA-N
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Description

Ethyl 2-quinolin-2-ylsulfanylacetate is a synthetic quinoline-based intermediate designed for research and development in medicinal chemistry. Quinoline scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . This compound serves as a versatile building block for the synthesis of novel hybrid molecules. Researchers can utilize its reactive ester and sulfanyl groups to create derivatives, such as triazole or sulphonamide hybrids, for screening against various biological targets . Similar quinoline derivatives have demonstrated significant biological activities in research settings, including antibacterial , anticancer , and antimalarial properties . The compound's structure makes it a valuable precursor for developing new therapeutic agents, particularly in the face of emerging global challenges like antibiotic resistance . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 2-quinolin-2-ylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)9-17-12-8-7-10-5-3-4-6-11(10)14-12/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHOCXBKNMJTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331623
Record name ethyl 2-quinolin-2-ylsulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52131-48-3
Record name ethyl 2-quinolin-2-ylsulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-quinolin-2-ylsulfanylacetate typically involves the reaction of 2-mercaptoquinoline with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-quinolin-2-ylsulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form dihydroquinoline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Amines, alcohols, and bases like potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl 2-quinolin-2-ylsulfanylacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-quinolin-2-ylsulfanylacetate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanyl group can interact with thiol-containing enzymes, inhibiting their activity and affecting cellular processes. These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: this compound’s 2-position sulfanyl group enhances nucleophilic reactivity compared to the 6-position isomer (Ethyl 2-(quinolin-6-yl)acetate), which may exhibit better steric accessibility . The cyano group in ethyl 2-cyano-2-quinolin-2-ylacetate introduces strong electron-withdrawing effects, altering reaction pathways compared to the sulfanyl analog .

Ester Chain Length: Methyl esters (e.g., Methyl 2-quinolin-2-ylacetate) are more hydrophilic (lower LogP) than ethyl esters, impacting bioavailability and metabolic stability .

Heterocycle and Functional Group Variations: Replacing quinoline with furan (as in Ethyl 2-(furan-2-ylmethylsulfonyl)acetate) reduces aromaticity and introduces sulfonyl groups, which are more electrophilic than sulfanyl groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-quinolin-2-ylsulfanylacetate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting with quinoline derivatives. A common approach includes:

Sulfanylation : Reacting 2-mercaptoquinoline with ethyl chloroacetate in a polar solvent (e.g., ethanol) under reflux conditions.

Purification : Recrystallization from ethanol or chromatography to achieve >95% purity.
Key parameters affecting yield include solvent polarity, temperature (60–80°C), and stoichiometric ratios (1:1.2 quinoline derivative to ethyl chloroacetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify sulfanyl and ester groups. The quinoline protons appear as distinct aromatic signals (δ 7.5–8.5 ppm), while the ethyl ester group shows a triplet (~1.3 ppm) and quartet (~4.2 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 261.3 for C13_{13}H13_{13}NO2_2S) .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming the sulfanyl-acetate linkage .

Advanced Research Questions

Q. How can data contradictions arise in crystallographic studies of this compound, and how are they resolved?

  • Methodology : Contradictions may stem from:

  • Twinned Crystals : Use SHELXL for refinement, leveraging its robustness in handling pseudo-merohedral twinning via HKLF 5 files .
  • Disorder : Apply restraints (e.g., DFIX, SIMU) to manage disordered ethyl or quinoline groups.
    Validation tools like PLATON or CCDC’s Mercury help flag outliers (e.g., bond angle deviations >5°) .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Activation : Use Lewis acids (e.g., BF3_3·Et2_2O) to polarize the sulfanyl group, enhancing nucleophilicity.
  • Solvent Effects : DMF or DMSO increases reaction rates due to high polarity, while THF favors steric control.
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., thiolate anions) and adjust stoichiometry .

Q. How do electronic effects of the quinoline ring influence the compound’s biological interactions?

  • Methodology :

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution; the quinoline’s π-system enhances binding to aromatic residues in enzymes.
  • Enzyme Assays : Competitive inhibition studies (e.g., with cytochrome P450 isoforms) quantify IC50_{50} values. Fluorescence quenching experiments reveal binding constants (Kd_d ~10–100 µM) .

Data Analysis and Validation

Q. What statistical methods are used to validate purity and stability in long-term storage?

  • Methodology :

  • HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water gradient).
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via LC-MS. Arrhenius modeling predicts shelf life (>24 months at -20°C) .

Q. How to address discrepancies between computational predictions and experimental spectral data?

  • Methodology :

  • Benchmarking : Compare calculated (GIAO NMR) and experimental shifts; recalibrate using scaling factors for sulfur-containing compounds.
  • Conformational Analysis : MD simulations identify dominant conformers influencing spectral splitting (e.g., rotameric states of the ethyl group) .

Experimental Design

Q. Designing a study to evaluate the compound’s role in catalytic cycles (e.g., as a ligand)?

  • Methodology :

Ligand Screening : Test coordination with transition metals (e.g., Pd, Cu) via UV-Vis titration (λ~300–400 nm for d-d transitions).

Catalytic Activity : Coupling reactions (e.g., Suzuki-Miyaura) assess turnover numbers (TON) and selectivity.

XAS/XRD : Confirm metal-ligand bond distances (e.g., Pd-S ~2.3 Å) .

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